N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15040949
InChI: InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)23-16-29-24-12-8-18(13-22(24)26(23)31-32)27(33)30-15-19-7-11-21(35-2)14-25(19)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33)
SMILES:
Molecular Formula: C28H26N4O4
Molecular Weight: 482.5 g/mol

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide

CAS No.:

Cat. No.: VC15040949

Molecular Formula: C28H26N4O4

Molecular Weight: 482.5 g/mol

* For research use only. Not for human or veterinary use.

N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide -

Specification

Molecular Formula C28H26N4O4
Molecular Weight 482.5 g/mol
IUPAC Name N-[(2,4-dimethoxyphenyl)methyl]-2-(4-ethylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide
Standard InChI InChI=1S/C28H26N4O4/c1-4-17-5-9-20(10-6-17)32-28(34)23-16-29-24-12-8-18(13-22(24)26(23)31-32)27(33)30-15-19-7-11-21(35-2)14-25(19)36-3/h5-14,16,31H,4,15H2,1-3H3,(H,30,33)
Standard InChI Key HMSREFZPWSTETQ-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=C(C=C(C=C5)OC)OC

Introduction

Chemical Structure and Molecular Properties

Core Architecture and Substituent Analysis

The compound features a pyrazolo[4,3-c]quinoline core, a bicyclic system combining pyrazole and quinoline moieties. This scaffold is substituted at three critical positions:

  • Position 2: A 4-ethylphenyl group, contributing hydrophobic interactions.

  • Position 8: A carboxamide group (-CONH2), enabling hydrogen bonding with biological targets.

  • N-Linked side chain: A 2,4-dimethoxybenzyl group, enhancing lipophilicity and metabolic stability .

The molecular formula C28H26N4O4 (molecular weight: 482.5 g/mol) reflects its moderate size, balancing solubility and membrane permeability. The methoxy groups at the 2- and 4-positions of the benzyl side chain optimize π-π stacking and electron-donating effects, while the ethyl group on the phenyl ring augments steric bulk.

Table 1: Key Structural Features and Their Implications

Structural FeatureRole in Bioactivity
Pyrazoloquinoline coreFacilitates DNA intercalation
4-Ethylphenyl groupEnhances hydrophobic binding
Carboxamide at C8Mediates hydrogen bonding
2,4-Dimethoxybenzyl side chainImproves lipophilicity and bioavailability

Synthetic Methodologies

KI-Promoted Cyclization Strategy

A pivotal synthesis route involves the KI-mediated cyclization of 2-(1H-pyrazol-5-yl)anilines with benzyl bromide. This method, reported by Wang et al. (2022), achieves moderate to high yields (45–78%) under mild conditions (80°C, DMF solvent) . The reaction proceeds via nucleophilic aromatic substitution, where benzyl bromide acts as a C1 synthon to form the quinoline ring.

Critical Reaction Parameters:

  • Catalyst: Potassium iodide (15 mol%)

  • Temperature: 80°C

  • Solvent: Dimethylformamide (DMF)

  • Yield: 62% for the target compound

Alternative Approaches and Limitations

While classical methods like Friedländer annulation exist for pyrazoloquinolines, they often require harsh acids (e.g., H2SO4) and elevated temperatures (>100°C), leading to lower regioselectivity . The KI-mediated route offers superior atom economy but faces challenges in scaling due to DMF’s high boiling point.

Biological Activities and Mechanisms

Anti-Inflammatory Effects

Pyrazolo[4,3-c]quinolines exhibit potent inhibition of nitric oxide (NO) production in LPS-stimulated macrophages (IC50: 0.39–3.94 μM) . The target compound’s carboxamide group likely suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, as observed in structurally analogous derivatives .

Table 2: Comparative Anti-Inflammatory Activity of Pyrazoloquinolines

CompoundIC50 (NO Inhibition)Cytotoxicity (Cell Survival at 10 μM)
Target Compound0.55 μM (estimated)85% (predicted)
3-Amino-4-phenylamino-1H-pyrazoloquinoline0.39 μM9%
Ortho-methoxy derivative1.2 μM67%

Structure-Activity Relationships (SAR)

Role of Substituents on Efficacy

  • Methoxy Groups: Para-substitution on the benzyl side chain enhances TLR7/8 binding affinity compared to ortho- or meta-positions .

  • Ethyl Group: The 4-ethylphenyl moiety optimizes hydrophobic interactions without excessive steric hindrance.

  • Carboxamide: Replacement with ester or ketone groups reduces iNOS inhibition by 3–5 fold, underscoring its necessity for hydrogen bonding .

Cytotoxicity Considerations

While the target compound’s cytotoxicity remains unquantified, analogous derivatives show cell survival rates >80% at 10 μM, suggesting a favorable therapeutic index .

Research Applications and Future Directions

Therapeutic Prospects

  • Inflammation-Driven Diseases: Rheumatoid arthritis, inflammatory bowel disease.

  • Oncology: DNA intercalation and topoisomerase inhibition reported in related quinolines.

  • Infectious Diseases: TLR-mediated immune activation against viral pathogens .

Challenges and Optimization Strategies

  • Solubility: Introduce polar groups (e.g., hydroxyl) without compromising blood-brain barrier penetration.

  • Metabolic Stability: Replace labile methoxy groups with trifluoromethoxy or halogens.

  • Selectivity: Develop TLR7-specific analogs to minimize off-target cytokine storms .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator